REACTION_CXSMILES
|
[N+]([C:4]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[C:13]([O:17][CH2:18]C)(=[O:16])[CH2:14][SH:15].C(=O)([O-])[O-].[K+].[K+].CCCCCC.CCOC(C)=O>CCO>[NH2:7][C:6]1[C:5]2[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:4]=2[S:15][C:14]=1[C:13]([O:17][CH3:18])=[O:16] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
hexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC2=C1C=CC(=C2)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |